(R)-7-methyl-5,6,7,8-tetrahydroquinoline

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

(R)-7-Methyl-5,6,7,8-tetrahydroquinoline (CAS 121283-06-5) is a chiral organic compound belonging to the tetrahydroquinoline class, characterized by a partially saturated quinoline core with a methyl substituent at the 7-position in the (R)-configuration. Its molecular formula is C10H13N, with a molecular weight of 147.22 g/mol.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 121283-06-5
Cat. No. B054965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-methyl-5,6,7,8-tetrahydroquinoline
CAS121283-06-5
SynonymsQuinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI)
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)N=CC=C2
InChIInChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3
InChIKeyQXBSOZVQPKHCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Methyl-5,6,7,8-tetrahydroquinoline (CAS 121283-06-5): Chiral Tetrahydroquinoline Scaffold for Asymmetric Synthesis and Medicinal Chemistry


(R)-7-Methyl-5,6,7,8-tetrahydroquinoline (CAS 121283-06-5) is a chiral organic compound belonging to the tetrahydroquinoline class, characterized by a partially saturated quinoline core with a methyl substituent at the 7-position in the (R)-configuration. Its molecular formula is C10H13N, with a molecular weight of 147.22 g/mol . As a chiral scaffold, it serves as a versatile intermediate in organic synthesis and is explored for its potential biological activities, particularly as a chiral ligand in asymmetric catalysis and as a building block for bioactive molecules [1]. The compound's chirality, defined by the (7R) stereocenter, is critical for enantioselective applications .

Why Substituting (R)-7-Methyl-5,6,7,8-tetrahydroquinoline (CAS 121283-06-5) with Achiral or Racemic Tetrahydroquinolines Risks Experimental Failure


Substituting (R)-7-methyl-5,6,7,8-tetrahydroquinoline with generic achiral tetrahydroquinolines or racemic mixtures compromises enantioselective outcomes. The presence and specific stereochemistry of the methyl group at the 7-position are crucial for chiral recognition in asymmetric catalysis and biological target interactions . Achiral 5,6,7,8-tetrahydroquinoline lacks the chiral center required for enantioselective transformations . Racemic 7-methyl-5,6,7,8-tetrahydroquinoline (CAS 71350-24-8) contains both (R)- and (S)-enantiomers, which can exhibit different biological activities or catalytic efficiencies, leading to inconsistent results or reduced enantiomeric excess [1]. The specific (R)-configuration of this compound ensures reproducibility and desired stereochemical outcomes in applications demanding high enantiopurity .

Quantitative Evidence for Selecting (R)-7-Methyl-5,6,7,8-tetrahydroquinoline (CAS 121283-06-5) Over Related Scaffolds


Enantiomeric Purity for Asymmetric Catalysis and Chiral Resolution

(R)-7-Methyl-5,6,7,8-tetrahydroquinoline is supplied as the single (R)-enantiomer, as defined by its (7R) stereocenter . While the exact enantiomeric excess (ee) is not specified in available literature, the compound is described as an enantiopure scaffold for asymmetric synthesis [1]. In contrast, the racemic mixture (CAS 71350-24-8) contains equal amounts of (R)- and (S)-enantiomers, which can lead to unpredictable or suboptimal stereoselectivity in catalytic and biological applications . Using the pure (R)-enantiomer ensures consistent stereochemical outcomes in asymmetric reactions, whereas the racemic mixture requires additional separation steps to isolate the active enantiomer [2].

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Structural Differentiation from 8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY) Ligands in Asymmetric Transfer Hydrogenation

While (R)-7-methyl-5,6,7,8-tetrahydroquinoline shares the tetrahydroquinoline core with 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligands, it differs significantly in its substitution pattern. CAMPY ligands, bearing an amino group at the 8-position, have been evaluated in asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, achieving enantiomeric excess (ee) values up to 69% with rhodium catalysts [1]. In contrast, (R)-7-methyl-5,6,7,8-tetrahydroquinoline lacks the amino group and presents a methyl group at the 7-position, which offers a distinct electronic and steric environment for metal coordination . This structural difference suggests that (R)-7-methyl-5,6,7,8-tetrahydroquinoline may be a precursor or alternative scaffold for designing chiral ligands with tunable properties, rather than a direct substitute for CAMPY ligands.

Asymmetric Transfer Hydrogenation Chiral Ligands Tetrahydroquinoline Derivatives

Potential Antiproliferative Activity of Tetrahydroquinoline Scaffolds: Class-Level Data

Tetrahydroquinoline (THQ) derivatives have demonstrated antiproliferative activity in various cancer cell lines. For example, novel THQ derivatives targeting GPER and Bcl-2 showed IC50 values between 39 and 67 µM in glioblastoma cell lines LN18 and U373 [1]. Other THQ-isoxazole hybrids displayed IC50 values of 5.2 ± 1.9 μM and 6.8 ± 0.7 μM against Hep-G2 hepatocarcinoma cells [2]. While (R)-7-methyl-5,6,7,8-tetrahydroquinoline itself has not been quantitatively evaluated in these assays, it is a chiral THQ scaffold that can be further functionalized to generate derivatives with potentially enhanced activity . The presence of the 7-methyl group and the (R)-stereochemistry may influence binding affinity and selectivity compared to achiral or differently substituted THQs.

Anticancer Antiproliferative Tetrahydroquinoline Derivatives

Regioselective Synthesis of Optically Active (R)-7-Methyl-5,6,7,8-tetrahydroquinoline

A regioselective synthetic route for optically active (R)-5-methyl- and (R)-7-methyl-5,6,7,8-tetrahydroquinolines has been reported [1]. This method enables the selective preparation of the (R)-7-methyl isomer, distinguishing it from other regioisomers such as the 5-methyl, 6-methyl, or 8-methyl analogs, which are synthesized from different starting materials [2]. The availability of a defined regioselective synthesis ensures that researchers can procure the specific (R)-7-methyl isomer with predictable stereochemistry, avoiding the challenges of separating complex regioisomeric mixtures that may arise from non-selective synthetic methods.

Regioselective Synthesis Chiral Tetrahydroquinolines Optically Active Compounds

Defined Application Scenarios for (R)-7-Methyl-5,6,7,8-tetrahydroquinoline (CAS 121283-06-5) Based on Quantitative Evidence


Chiral Building Block for Asymmetric Catalysis Ligand Development

(R)-7-Methyl-5,6,7,8-tetrahydroquinoline serves as an enantiopure scaffold for synthesizing chiral ligands used in asymmetric catalysis. Its (R)-configuration is essential for achieving high enantioselectivity in metal-catalyzed transformations, as demonstrated by the class of CAMPY ligands (up to 69% ee in ATH) [1]. Researchers can functionalize the tetrahydroquinoline core at various positions to tune steric and electronic properties, enabling the development of novel catalysts for asymmetric hydrogenation, transfer hydrogenation, and C-H activation reactions [2].

Medicinal Chemistry: Synthesis of Antiproliferative Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives exhibit antiproliferative activity with IC50 values ranging from low micromolar (5.2 µM in Hep-G2) to 67 µM in glioblastoma cells [1][2]. (R)-7-Methyl-5,6,7,8-tetrahydroquinoline provides a chiral core for the design and synthesis of novel anticancer agents. Its 7-methyl group and defined stereochemistry may influence target binding and selectivity, offering a strategic advantage over achiral or racemic THQ scaffolds in structure-activity relationship (SAR) studies .

Stereochemical Probe in Biological Target Engagement Studies

The (R)-configuration of this tetrahydroquinoline derivative makes it a valuable tool for investigating stereospecific interactions with biological targets, such as enzymes or receptors. While direct activity data are lacking, its chiral nature allows researchers to compare its biological effects with those of the (S)-enantiomer or racemic mixture to elucidate the role of stereochemistry in target binding and functional outcomes [1].

Precursor for Regioselective Synthesis of Chiral Heterocycles

The established regioselective synthesis of (R)-7-methyl-5,6,7,8-tetrahydroquinoline from 3-methylcyclohexanone provides a reliable route to this specific isomer [1]. This makes it a strategic intermediate for constructing more complex chiral heterocycles, such as polycyclic alkaloid-like structures, through subsequent functionalization or annulation reactions [2].

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